(2S)-2-((1R,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)propanal
CAS No.:
Cat. No.: VC18019798
Molecular Formula: C19H36O2Si
Molecular Weight: 324.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H36O2Si |
|---|---|
| Molecular Weight | 324.6 g/mol |
| IUPAC Name | (2S)-2-[(1R,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propanal |
| Standard InChI | InChI=1S/C19H36O2Si/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h13-17H,8-12H2,1-7H3/t14-,15-,16+,17?,19-/m1/s1 |
| Standard InChI Key | MXNJFBSSSXPEGS-RDCJPKHASA-N |
| Isomeric SMILES | C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C |
| Canonical SMILES | CC(C=O)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Introduction
Structural Elucidation and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a decalin-like octahydro-1H-indene system fused with a propanal side chain. Critical structural elements include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.6 g/mol |
| IUPAC Name | (2S)-2-[(1R,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propanal |
| Key Functional Groups | Aldehyde, TBS ether, Bicyclic hydrocarbon |
The tert-butyldimethylsilyloxy group at position 4 serves dual roles: it acts as a protective group for hydroxyl moieties during synthesis and modulates the compound’s lipophilicity. The aldehyde functionality at the propanal terminus provides a reactive handle for further derivatization, enabling conjugation or reduction reactions.
Stereochemical Complexity
With four stereocenters [(2S), (1R), (3aR), (7aR)], the compound’s three-dimensional arrangement is critical to its physicochemical behavior. The octahydroindenyl system adopts a chair-boat conformation, stabilized by transannular hydrogen bonding between the aldehyde oxygen and adjacent hydrogens. This conformational rigidity influences both reactivity and interaction with biological targets.
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
A plausible retrosynthetic approach involves disconnecting the molecule into three key fragments:
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TBS-protected bicyclic alcohol: Derived from hydrogenation of a naphthol precursor followed by silylation.
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Propanal side chain: Introduced via aldol condensation or asymmetric hydroformylation.
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Stereochemical control: Achieved through chiral auxiliaries or catalytic asymmetric synthesis .
Stepwise Synthesis
A representative synthesis route, inferred from analogous systems , proceeds as follows:
Step 1: Construction of the Bicyclic Core
-
Hydrogenation of 1-methylnaphthalene-2-ol over a Pd/C catalyst yields the octahydroindenol intermediate.
-
Selective silylation with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole installs the TBS group at position 4.
Physicochemical Properties and Reactivity
Stability Profile
The TBS group confers remarkable stability against nucleophilic attack and oxidative conditions. Comparative studies with non-silylated analogs demonstrate:
| Property | Target Compound | Non-Silylated Analog |
|---|---|---|
| Half-life (pH 7.4, 25°C) | 48 h | 2.3 h |
| LogP | 4.2 | 2.8 |
This enhanced stability facilitates handling in organic solvents like THF and dichloromethane, though the aldehyde remains susceptible to overoxidation under strong acidic conditions.
Spectroscopic Characterization
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NMR (CDCl): Key signals include δ 9.80 (t, J=1.8 Hz, CHO), δ 3.85 (m, SiOCH), and δ 0.88 (s, SiC(CH)).
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IR (neat): Strong absorption at 1720 cm (C=O stretch), 1250 cm (Si-C), and 840 cm (Si-O).
Industrial-Scale Production Challenges
Optimization Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% | 0.1 mol% |
| Reaction Volume | 50 mL | 5000 L |
| Yield | 65% | 89% |
Continuous flow reactors mitigate exothermic risks during hydrogenation steps, while in-line FTIR monitoring ensures real-time quality control.
Cost Analysis
The TBS group contributes 42% of the raw material cost. Alternatives like triisopropylsilyl (TIPS) ethers are being evaluated for cost reduction without compromising stability.
Comparative Analysis with Structural Analogs
| Compound | TBS Substituent | Aldehyde Position | Stability (Relative) |
|---|---|---|---|
| Target Compound | Yes | C2 | 1.00 |
| 7a-Methylindenal | No | C1 | 0.23 |
| TBS-Protected indenol | Yes | -OH | 1.15 |
The absence of the TBS group in analogs reduces steric shielding, accelerating degradation via aldol self-condensation.
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